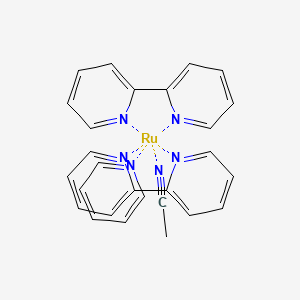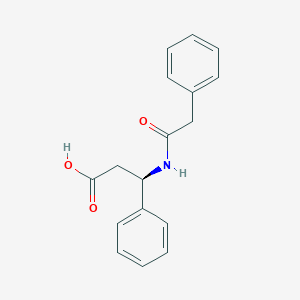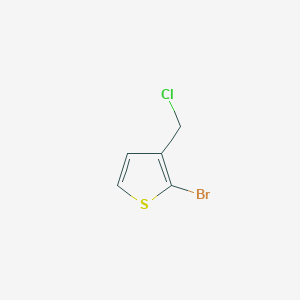![molecular formula C10H10N4 B13133613 [2,2'-Bipyridine]-5,6-diamine](/img/structure/B13133613.png)
[2,2'-Bipyridine]-5,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’-Bipyridine]-5,6-diamine is an organic compound that belongs to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This particular compound has amine groups attached to the 5th and 6th positions of the bipyridine structure. Bipyridines are widely used in coordination chemistry, serving as ligands that can form complexes with various metal ions. These complexes have applications in catalysis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-5,6-diamine typically involves the functionalization of bipyridine derivatives. One common method is the Suzuki coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . Another method is the Stille coupling, which uses organotin compounds as coupling partners . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using robust and scalable methods such as the Ullmann coupling and the Wurtz coupling . These methods are advantageous due to their high yields and relatively mild reaction conditions. Electrochemical methods have also been explored for the synthesis of bipyridine derivatives, offering a more environmentally friendly alternative .
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bipyridine]-5,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone-like structures.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions . These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the bipyridine scaffold .
Scientific Research Applications
Chemistry
In chemistry, [2,2’-Bipyridine]-5,6-diamine is used as a ligand in coordination complexes. These complexes are studied for their catalytic properties in various organic transformations, including hydrogenation and cross-coupling reactions .
Biology
In biological research, the compound is used to study metal-protein interactions and enzyme mechanisms. Its ability to form stable complexes with metal ions makes it a valuable tool for probing the roles of metal ions in biological systems .
Medicine
In medicinal chemistry, bipyridine derivatives are explored for their potential as therapeutic agents. They have shown promise in the development of drugs for treating diseases such as cancer and neurodegenerative disorders .
Industry
In the industrial sector, [2,2’-Bipyridine]-5,6-diamine is used in the development of advanced materials, including polymers and nanomaterials. Its coordination complexes are also employed in the design of sensors and electronic devices .
Mechanism of Action
The mechanism of action of [2,2’-Bipyridine]-5,6-diamine primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, thereby influencing its reactivity and catalytic activity. The compound can also interact with biological macromolecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Another bipyridine isomer, commonly used in the synthesis of coordination polymers and as a precursor to viologens.
1,10-Phenanthroline: A related compound with a similar structure, used in coordination chemistry and as a chelating agent.
Uniqueness
What sets [2,2’-Bipyridine]-5,6-diamine apart from these similar compounds is the presence of the amine groups at the 5th and 6th positions. These functional groups provide additional sites for chemical modification and enable the formation of unique coordination complexes with distinct properties .
Properties
Molecular Formula |
C10H10N4 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
6-pyridin-2-ylpyridine-2,3-diamine |
InChI |
InChI=1S/C10H10N4/c11-7-4-5-9(14-10(7)12)8-3-1-2-6-13-8/h1-6H,11H2,(H2,12,14) |
InChI Key |
DLDQEIUBBXKKRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13133561.png)
![tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13133573.png)
![9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]-](/img/structure/B13133583.png)

![2,6-Bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13133592.png)
![5-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133598.png)


